REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[N:5]=[C:4](O)[CH:3]=1.N1C=CC=CC=1C.O=P(Cl)(Cl)[Cl:27]>>[Cl:27][C:4]1[N:5]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[N:7]=[C:2]([NH2:1])[CH:3]=1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=N1)SCC1=C(C=CC=C1)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 24 hr
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Duration
|
24 h
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo to half its original volume
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
forming a brown gum
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted off
|
Type
|
DISSOLUTION
|
Details
|
the organic residues dissolved in ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)SCC1=C(C=CC=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |